molecular formula C12H14O3 B075699 Methyl 4-benzoylbutyrate CAS No. 1501-04-8

Methyl 4-benzoylbutyrate

Cat. No. B075699
CAS RN: 1501-04-8
M. Wt: 206.24 g/mol
InChI Key: GRIWFUFDJOESIC-UHFFFAOYSA-N
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Patent
US07544747B2

Procedure details

Precursors suitable for preparation of fullerene derivatives were prepared. First, methyl 4-benzoylbutyrate was prepared as follows. A solution of 4-benzoylbutyric acid (11.9 g, 0.0619 mol) in MeOH (250 ml) with a catalytic amount of sulfuric acid (96%, 6 drops) was refluxed for 5 hours. Solvent was removed and 50 ml water was added. The reaction product was extracted with dichloromethane to provide an organic layer. The organic layer was separated, dried over MgSO4 and passed through a plug of silica, which was rinsed with 2% acetone in dichloromethane. Solvent was removed to afford the methyl ester as light-yellowish oil (12.57 g, 99%).
[Compound]
Name
fullerene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:15]O>S(=O)(=O)(O)O>[C:1]([CH2:9][CH2:10][CH2:11][C:12]([O:14][CH3:15])=[O:13])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
fullerene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
11.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)CCCC(=O)O
Name
Quantity
250 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were prepared
CUSTOM
Type
CUSTOM
Details
Solvent was removed
ADDITION
Type
ADDITION
Details
50 ml water was added
EXTRACTION
Type
EXTRACTION
Details
The reaction product was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
to provide an organic layer
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
WASH
Type
WASH
Details
was rinsed with 2% acetone in dichloromethane
CUSTOM
Type
CUSTOM
Details
Solvent was removed

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)CCCC(=O)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 12.57 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.